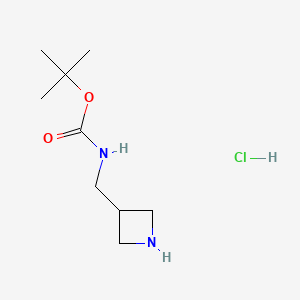

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(azetidin-3-ylmethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-10-5-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSTVGQJEDAWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657016 | |

| Record name | tert-Butyl [(azetidin-3-yl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170108-38-9 | |

| Record name | tert-Butyl [(azetidin-3-yl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(azetidin-3-ylmethyl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride (CAS No. 1170108-38-9), a pivotal building block in contemporary medicinal chemistry. We will delve into its chemical properties, synthesis, and critical applications, with a particular focus on its role as a versatile linker in the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs). This document serves as a detailed resource, offering both theoretical insights and practical methodologies for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery.[1][2] Its inherent ring strain and well-defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability.[3] This conformational constraint can lead to higher binding affinity with biological targets by minimizing the entropic penalty upon binding. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to enhance their pharmacokinetic and pharmacodynamic profiles.[1] The functionalization of the azetidine ring at various positions allows for the precise tuning of a molecule's properties, making it a highly sought-after component in the medicinal chemist's toolbox.

Physicochemical Properties and Identification

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a white to off-white solid, valued for its stability and utility in organic synthesis. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 1170108-38-9 |

| Molecular Formula | C₉H₁₉ClN₂O₂ |

| Molecular Weight | 222.71 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. Its widespread use stems from its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions.

Mechanism of Boc Protection

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The nucleophilic amine attacks one of the electrophilic carbonyl carbons of Boc₂O, leading to the formation of a carbamate. The tert-butoxycarbonyl group effectively masks the nucleophilicity and basicity of the amine, allowing for selective reactions at other sites of the molecule.

Mechanism of Boc Deprotection

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine.

Caption: Representative Synthesis Workflow

Note: The specific reagents, reaction conditions, and yields for each step would require optimization and are often detailed in patent literature or internal process development reports.

Applications in Drug Discovery: A Focus on PROTACs

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a highly valuable building block, particularly in the synthesis of PROTACs. [1]PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role as a PROTAC Linker

A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. The linker is a critical component that dictates the overall properties of the PROTAC, including its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride provides a versatile scaffold for the construction of PROTAC linkers. The Boc-protected amine allows for the attachment of one part of the PROTAC, while the secondary amine of the azetidine ring (after deprotection of a potential N-protecting group on the ring itself) serves as a handle for connecting the other part of the molecule. The rigid and three-dimensional nature of the azetidine ring can impart favorable conformational properties to the linker.

Caption: General Structure of a PROTAC

Spectroscopic Characterization (Representative Data)

While specific spectra should be acquired for each synthesized batch, representative NMR data for similar Boc-protected aminomethyl-azetidine structures would typically show the following features:

-

¹H NMR:

-

A singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group.

-

Multiplets in the region of 2.5-4.0 ppm corresponding to the protons of the azetidine ring and the methylene group adjacent to the carbamate.

-

A broad singlet corresponding to the NH proton of the carbamate.

-

-

¹³C NMR:

-

A signal at approximately 28 ppm for the methyl carbons of the tert-butyl group.

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

Signals in the range of 40-60 ppm for the carbons of the azetidine ring and the methylene group.

-

A signal around 156 ppm for the carbonyl carbon of the carbamate.

-

Safety and Handling

As with all laboratory chemicals, tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a valuable and versatile building block in drug discovery and development. Its unique structural features, combining a rigid azetidine scaffold with a readily cleavable Boc-protecting group, make it an ideal component for the synthesis of complex molecules, particularly as a linker in the design of PROTACs. A thorough understanding of its properties, synthesis, and applications is essential for medicinal chemists aiming to develop the next generation of innovative therapeutics.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

-

tert-Butyl (azetidin-3-ylmethyl);carbamate hydrochloride | 1170108-38-9. (n.d.). Appchem. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. [Link]

-

tert-Butyl (azetidin-3-yl)carbamate hydrochloride. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

-

A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. (n.d.). NIH. [Link]

-

Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (n.d.). NIH. [Link]

-

Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. (n.d.). NIH. [Link]

Sources

A Technical Guide to the Structural Elucidation of tert-Butyl (azetidin-3-ylmethyl)carbamate Hydrochloride

Abstract

This in-depth technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride. This compound, a key building block in pharmaceutical synthesis, requires rigorous characterization to ensure identity, purity, and quality in accordance with Good Manufacturing Practices (GMP).[][2][3] This document moves beyond a simple listing of procedures to explain the scientific rationale behind the selection of orthogonal analytical techniques, detailing field-proven protocols for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The guide is intended for researchers, analytical scientists, and drug development professionals who require a robust, self-validating system for molecular characterization.

Introduction: The Imperative for Rigorous Characterization

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a bifunctional molecule featuring a reactive azetidine ring and a Boc-protected primary amine. Its structure makes it a valuable intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The quality and purity of an API are fundamental to the safety and efficacy of the final drug product.[4] Therefore, unambiguous confirmation of the molecular structure of key intermediates is not merely an academic exercise but a critical regulatory and quality assurance requirement.[][2]

This guide presents an integrated analytical strategy. The core principle is the use of orthogonal techniques—methods that measure different properties of the molecule—to build a comprehensive and irrefutable body of evidence. We will demonstrate how Mass Spectrometry provides definitive molecular weight, NMR spectroscopy maps the precise atomic connectivity, and FTIR spectroscopy confirms the presence of key functional groups.

Physicochemical Properties and Predicted Spectral Data

Before embarking on experimental analysis, it is crucial to establish a set of predicted data based on the putative structure. This predictive framework serves as the hypothesis that our experimental results will either confirm or refute.

Molecular Structure:

-

IUPAC Name: tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride

-

Molecular Formula: C₉H₁₉ClN₂O₂[5]

-

Molecular Weight: 222.71 g/mol [5]

-

CAS Number: 943060-59-1[5]

Table 1: Predicted Physicochemical and Spectral Data

| Parameter | Predicted Value / Characteristic | Rationale |

| Mass (ESI-MS) | [M+H]⁺ = 187.14 m/z | Mass of the free base (C₉H₁₈N₂O₂) + proton. |

| ¹H NMR | Multiple signals in aliphatic region (1.0-4.0 ppm). | Presence of azetidine ring protons, methylene protons, and a large singlet for the tert-butyl group. |

| ¹³C NMR | Signals for tert-butyl C and O-C(CH₃)₃, carbamate C=O, and azetidine ring carbons. | Distinct chemical environments for each carbon atom. |

| FTIR | N-H stretches (~3200-3400 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), C-O stretch (~1160-1250 cm⁻¹), broad amine salt stretch (~2400-3000 cm⁻¹). | Characteristic vibrations of the carbamate, secondary amine, and hydrochloride salt functional groups.[6][7] |

The Integrated Analytical Workflow

A robust structural elucidation is not a linear process but a synergistic one, where data from each technique corroborates the others. The workflow is designed to move from general information (molecular weight) to highly specific information (atomic connectivity).

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Pillar of Identification

Expertise & Rationale: Mass spectrometry provides the most direct evidence of a molecule's identity: its molecular weight. For a salt like our target compound, Electrospray Ionization (ESI) is the technique of choice. It is a "soft" ionization method that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion of the free base, [M+H]⁺. This initial check is critical; if the observed mass does not match the expected mass, all subsequent analyses are moot.

Experimental Protocol: ESI-MS

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

MS Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150 °C

-

Scan Range: 50 - 500 m/z

-

-

Data Analysis: Identify the base peak in the spectrum. The expected ion is the protonated free base, tert-Butyl (azetidin-3-ylmethyl)carbamate.

Data Interpretation and Expected Results

The analysis should yield a prominent peak corresponding to the protonated molecule [M+H]⁺.

Table 2: Expected Ions in ESI-MS (+) Spectrum

| Ion Species | Formula | Calculated Exact Mass | Observed m/z |

| [M+H]⁺ | [C₉H₁₉N₂O₂]⁺ | 187.1441 | ~187.14 |

| [M+Na]⁺ | [C₉H₁₈N₂O₂Na]⁺ | 209.1260 | ~209.13 |

| [M-Boc+2H]⁺ | [C₄H₁₁N₂]⁺ | 87.0917 | ~87.09 |

The most telling fragment often arises from the loss of the tert-butyloxycarbonyl (Boc) group, a common and energetically favorable fragmentation pathway for Boc-protected amines.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Rationale: While MS confirms what the molecule is by weight, NMR spectroscopy reveals how it is assembled. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR maps the carbon skeleton. For a molecule with a constrained ring system like azetidine, analyzing proton coupling constants (J-values) and 2D NMR spectra (like COSY) is essential to definitively assign the connectivity. The choice of solvent is critical; a deuterated solvent that readily dissolves the hydrochloride salt, such as Deuterium Oxide (D₂O) or DMSO-d₆, must be used.

Protocol 1: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of D₂O or DMSO-d₆. Ensure complete dissolution.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Acquire a standard 1D proton spectrum.

-

If using D₂O, the labile N-H protons will exchange with deuterium and become invisible, simplifying the spectrum.[10]

-

If using DMSO-d₆, the N-H protons will be visible, often as broad signals.

-

-

Data Processing: Process the FID with an appropriate line broadening factor and reference the spectrum to the residual solvent peak.

Protocol 2: ¹³C NMR Spectroscopy

-

Sample and Instrument: Use the same sample and instrument as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.

-

Data Processing: Reference the spectrum to the solvent peak.

Data Interpretation and Expected Spectra

The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecule's structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| Atom # / Group | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |

| tert-Butyl (9H) | ~1.45 (s, 9H) | ~28.5 | Characteristic singlet for 9 equivalent protons of the Boc group. |

| O-C(CH₃)₃ | - | ~81.0 | Quaternary carbon of the Boc group, deshielded by oxygen. |

| Carbamate C=O | - | ~158.0 | Carbonyl carbon, highly deshielded. |

| Azetidine CH₂ (C2, C4) | ~3.8-4.2 (m, 4H) | ~50.0 | Protons adjacent to the positive nitrogen are significantly deshielded. Complex multiplicity due to coupling.[11] |

| Azetidine CH (C3) | ~3.3-3.6 (m, 1H) | ~35.0 | Methine proton of the azetidine ring. |

| Methylene CH₂-N | ~3.1-3.3 (d, 2H) | ~45.0 | Methylene group connecting the ring to the carbamate nitrogen. |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Sources

- 2. fda.gov [fda.gov]

- 3. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca [canada.ca]

- 4. dalton.com [dalton.com]

- 5. chemscene.com [chemscene.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathways for tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

An In-depth Technical Guide to the Synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Foreword: The Strategic Importance of the Azetidine Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, imparts unique conformational constraints and metabolic stability to drug candidates.[1] Tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a critical building block that provides a synthetically versatile handle for introducing this valuable moiety. It is particularly prominent in the development of PROTACs (Proteolysis Targeting Chimeras), where it often serves as a compact and effective linker component.[2] This guide offers a detailed exploration of the prevalent and efficient synthetic pathways to this key intermediate, providing researchers and drug development professionals with the foundational knowledge required for its successful preparation and application.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with a retrosynthetic analysis. The target molecule can be disconnected at several key points, revealing plausible precursors and guiding the selection of a synthetic strategy. The primary disconnections are the formation of the carbamate and the functionalization or construction of the azetidine ring itself.

Caption: Retrosynthetic analysis of the target compound.

This analysis highlights two primary strategic approaches:

-

Pathway A: Beginning with a pre-formed 3-(aminomethyl)azetidine derivative and installing the tert-butoxycarbonyl (Boc) protecting group.

-

Pathway B: Constructing the 3-(aminomethyl) sidechain from a more fundamental azetidine precursor, such as a protected azetidin-3-one or azetidine-3-carbonitrile.

Synthesis Pathway A: Direct Carbamate Formation

This pathway is the most straightforward, assuming the availability of the key intermediate, 1-Boc-3-(aminomethyl)azetidine or its unprotected parent amine. The core transformation is the well-established protection of a primary amine as a Boc-carbamate.

Workflow for Pathway A

Caption: Workflow for the direct synthesis pathway (A).

Causality and Experimental Considerations

Step 1: N-Boc Protection The protection of an amine with di-tert-butyl dicarbonate (Boc₂O) is a cornerstone of modern organic synthesis.[3] The reaction proceeds via nucleophilic attack of the amine onto one of the carbonyl carbons of Boc₂O.

-

Reagent Choice: Boc₂O is favored due to its high reactivity and the fact that its byproducts—tert-butanol, isobutylene, and carbon dioxide—are volatile and easily removed.[4]

-

Reaction Conditions: The reaction is typically performed in a non-protic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[5] A base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is often added to scavenge the acidic proton from the amine, driving the reaction to completion.[6] The reaction is generally run at room temperature or with initial cooling to 0 °C to moderate the initial exotherm.[7]

Step 2: Hydrochloride Salt Formation The free base of the Boc-protected amine is often an oil or low-melting solid, which can be difficult to handle and purify. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easily isolated by filtration.

-

Procedure: This is achieved by dissolving the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or 1,4-dioxane) and adding a solution of hydrogen chloride in the same or a compatible solvent. The product typically precipitates and can be collected.

Detailed Experimental Protocol: Boc Protection

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-Boc-3-(aminomethyl)azetidine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 10% citric acid solution, water, and brine.[7]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.[7]

Synthesis Pathway B: Functionalization of an Azetidine Precursor

This pathway is more versatile as it builds the required C3-substituent from a more common starting material, 1-Boc-azetidin-3-one. This route involves several key transformations: olefination, conjugate addition, or reductive amination. A highly efficient method involves the Horner-Wadsworth-Emmons (HWE) reaction followed by aza-Michael addition.[8]

Workflow for Pathway B (via HWE and Reduction)

Caption: Workflow for synthesis from 1-Boc-azetidin-3-one (B).

Causality and Experimental Considerations

-

Step 1: Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a reliable method for converting ketones into alkenes.[8] Reacting 1-Boc-azetidin-3-one with a phosphonate reagent like diethyl (cyanomethyl)phosphonate in the presence of a base (e.g., sodium hydride) efficiently yields the α,β-unsaturated nitrile. This step is critical for introducing the one-carbon extension that will become the methylamine group.

-

Step 2: Reduction: The resulting unsaturated nitrile has two reducible functional groups: the carbon-carbon double bond and the nitrile. Catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel can often reduce both simultaneously to afford tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate.[7] The choice of catalyst and conditions is crucial to avoid side reactions and ensure complete reduction.

-

Step 3 & 4: Side-Chain Protection and Selective Ring Deprotection: The product from Step 2 has two nitrogen atoms: one on the ring (Boc-protected) and one on the side chain (free amine). To arrive at the final product, the side-chain amine must be Boc-protected, and the ring nitrogen must be deprotected. This is typically done by first protecting the side-chain amine with Boc₂O, yielding a di-Boc protected intermediate. Then, the N-Boc group on the strained azetidine ring can often be selectively cleaved under milder acidic conditions than the less-strained carbamate on the side chain, although this can be challenging. A more robust method involves using an orthogonal protecting group for the ring nitrogen from the start (e.g., a benzyl group), which can be cleanly removed by hydrogenolysis.[9]

-

Step 5: Salt Formation: As in Pathway A, the final free base is converted to its hydrochloride salt for stability and ease of handling.

Quantitative Data Summary

The efficiency of synthetic steps can vary based on scale and specific conditions. The following table provides representative data for key transformations.

| Transformation | Starting Material | Reagents | Typical Yield | Reference(s) |

| Horner-Wadsworth-Emmons | 1-Boc-azetidin-3-one | (Dimethoxyphosphoryl)acetate, NaH, THF | ~73% | [10],[8] |

| Amine Boc Protection | Primary Amine | Boc₂O, Et₃N, DCM | >90% | [6],[3] |

| Nitrile Reduction (Catalytic Hydrogenation) | α,β-unsaturated nitrile | H₂ (40 atm), Catalyst (e.g., Pd), MeOH | High | [7] |

| N-Boc Deprotection (Acidolysis) | Boc-protected Amine | Trifluoroacetic Acid (TFA) in DCM | Quantitative | [11] |

Conclusion and Outlook

The synthesis of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride can be approached via several strategic pathways. For laboratories with access to advanced azetidine intermediates, the direct Boc-protection of 3-(aminomethyl)azetidine derivatives is the most rapid route. For more fundamental, de novo syntheses, functionalization of precursors like 1-Boc-azetidin-3-one offers a flexible and robust alternative. The choice of pathway ultimately depends on starting material availability, scale, and the specific capabilities of the research team. Understanding the chemical principles behind each step—from the logic of protecting groups to the mechanisms of C-C bond formation and reduction—is paramount for troubleshooting and optimizing these critical synthetic sequences in the pursuit of novel therapeutics.

References

- ChemicalBook. (n.d.). tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3.

-

Al-Sanea, M. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1003. Available at: [Link]

-

Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47009-47036. Available at: [Link]

- MedChemExpress. (n.d.). tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Building Blocks for Innovation: The Chemistry of Azetidin-3-yl-methyl-carb....

-

MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

- Google Patents. (2021). US20210323946A1 - Process for preparing a phthalazinone derivative and intermediates thereof.

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)acetate and Its Derivatives.

- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. Available at: [Link]

-

West, F. G., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

- Organic Chemistry Portal. (n.d.). Azetidine synthesis.

- ChemScene. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride.

- ResearchGate. (n.d.). Synthesis of carbamate 9 d.

- ECHEMI. (n.d.). 1-Boc-3-(Aminomethyl)azetidine | 325775-44-8.

- ChemicalBook. (n.d.). 1-Boc-3-(Aminomethyl)azetidine | 325775-44-8.

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.

- MH Chem. (2022). Amine Boc protection-Mechanism and Reaction Setup.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1-Boc-3-(Aminomethyl)azetidine | 325775-44-8 [chemicalbook.com]

- 6. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

An In-Depth Technical Guide to tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Authored by a Senior Application Scientist

Introduction

tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is a specialized organic compound that serves as a crucial building block in modern medicinal chemistry and drug discovery. Its structure uniquely combines a strained four-membered azetidine ring with a primary amine protected by the versatile tert-butoxycarbonyl (Boc) group. This combination makes it an invaluable intermediate for synthesizing complex molecular architectures.

The azetidine scaffold is a highly sought-after motif in drug design, often introduced to enhance physicochemical properties such as solubility, metabolic stability, and cell permeability, while providing a three-dimensional vector for exiting a molecule's core. The Boc-protected amine offers a stable yet easily cleavable functional handle, allowing for sequential chemical modifications. This guide provides a comprehensive overview of its properties, applications, and handling for researchers, scientists, and drug development professionals. Notably, this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a cutting-edge therapeutic modality designed to induce the degradation of specific target proteins[1].

Physicochemical Properties

The fundamental physical and chemical characteristics of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(azetidin-3-ylmethyl)carbamate;hydrochloride | - |

| CAS Number | 1170108-38-9 (representative) | [2] |

| Molecular Formula | C₉H₁₉ClN₂O₂ | [3][4] |

| Molecular Weight | 222.71 g/mol | [3][4][5] |

| Appearance | White to off-white solid | [6][7] |

| Solubility | Soluble in water and some organic solvents like ethanol and dichloromethane. | [6] |

| Storage Temperature | Room temperature, in a dry and well-sealed container. | [1][3][8] |

Molecular Structure and Chemical Logic

The reactivity and utility of this compound are dictated by its three primary structural components: the azetidine ring, the Boc protecting group, and the carbamate linker. The hydrochloride salt form ensures stability and improves handling of the otherwise basic azetidine nitrogen.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. parchem.com [parchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Azetidin-3-ylmethyl-carbamic acid tert-butyl ester hydrochloride 97% | CAS: 943060-59-1 | AChemBlock [achemblock.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Technical Guide to the Solubility Characterization of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

Introduction: The Imperative of Solubility in Modern Drug Development

In the trajectory of a new chemical entity (NCE) from a promising lead to a viable therapeutic, few physicochemical properties are as fundamental and impactful as solubility. Solubility, the capacity of a solid substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2][3] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[1] Poor aqueous solubility is a major hurdle in formulation development, with over 40% of NCEs being practically insoluble in water, often necessitating higher doses to achieve therapeutic plasma concentrations.[1][4] This guide provides a comprehensive framework for characterizing the solubility of a specific hydrochloride salt, tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride, offering a robust methodology for researchers, scientists, and drug development professionals. While specific solubility values for this compound are proprietary, this document will equip you with the principles, protocols, and interpretive know-how to conduct a thorough solubility assessment.

Physicochemical Landscape of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride

A thorough understanding of a compound's intrinsic physicochemical properties is essential, as these factors directly govern its solubility behavior. For an ionizable molecule like tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride, the following parameters are of paramount importance.

pKa and Ionization State: The pKa is the pH at which a compound exists in an equilibrium of its ionized and non-ionized forms. As a hydrochloride salt of a basic compound, tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride's solubility is expected to be highly pH-dependent. At pH values below its pKa, the amine group will be protonated, leading to higher solubility in aqueous media. Conversely, as the pH increases above the pKa, the compound will deprotonate to its less soluble free base form. Determining the pKa is a critical first step in predicting its solubility profile across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8).[5][6]

Lipophilicity (LogP/LogD): Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's preference for a lipid versus an aqueous environment.[7] LogP is a measure of the lipophilicity of the neutral form of the molecule, while LogD accounts for both the neutral and ionized forms at a specific pH.[8] These parameters are crucial for predicting a drug's absorption and permeability.[9] There is an intricate relationship between pKa and LogP; for instance, a lower pKa in an acidic compound leads to greater water solubility and a reduced LogP.[7]

Salt Form: The formation of a salt is a common strategy to enhance the solubility and dissolution rate of ionizable drugs.[10] Hydrochloride salts are frequently used for basic drugs. However, the "common ion effect" can sometimes suppress the solubility of a hydrochloride salt in acidic environments like the stomach, which has a high concentration of chloride ions.[10] Therefore, it is crucial to evaluate the solubility of both the salt form and the parent compound.[10]

Solubility Determination: A Methodological Deep Dive

The choice of solubility assay depends on the stage of drug development. Early in discovery, high-throughput kinetic solubility methods are favored for screening large numbers of compounds. As a candidate progresses, more rigorous thermodynamic solubility measurements are required for formulation development and regulatory submissions.[11][12]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is crucial to differentiate between kinetic and thermodynamic solubility.

-

Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[11][12] It measures the concentration at which the compound precipitates out of a supersaturated solution.[13][14] This method is fast and suitable for high-throughput screening.[15][16]

-

Thermodynamic (or Equilibrium) Solubility is the true measure of a compound's solubility. It is determined by adding an excess of the solid compound to a solvent and allowing it to reach equilibrium.[14][17] The shake-flask method is the gold standard for determining thermodynamic solubility.[18]

Kinetic solubility values are often higher than thermodynamic solubility values due to the formation of a temporary supersaturated state.[19]

Experimental Protocols

Protocol 1: pKa and LogD Determination via Potentiometric Titration

This protocol outlines the use of an automated titrator, such as the SiriusT3, for the concurrent determination of pKa and LogD.

Objective: To determine the acid dissociation constant (pKa) and the distribution coefficient (LogD) over a range of pH values.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride.[7]

-

Dissolve the compound in a known volume of water containing an appropriate ionic strength adjuster (e.g., 0.15 M KCl).

-

-

Titration:

-

Perform a two-phase titration by adding a known volume of n-octanol to the aqueous solution.

-

Titrate the sample with standardized 0.5 M HCl and 0.5 M KOH to cover a wide pH range (e.g., pH 2 to 12).

-

The instrument monitors the pH change as a function of the volume of titrant added.

-

-

Data Analysis:

-

The pKa is determined from the inflection point of the titration curve in the aqueous phase.

-

The LogD at various pH values is calculated from the shift in the titration curve between the aqueous and the two-phase system.[8]

-

Self-Validation: The protocol is self-validating through the use of standardized titrants and calibration of the pH electrode with certified buffers before each experiment.

Caption: Workflow for pKa and LogD Determination.

Protocol 2: Thermodynamic Solubility Determination via Shake-Flask Method (ICH M9 Guideline)

This protocol is based on the International Council for Harmonisation (ICH) M9 guidelines and is considered the definitive method for regulatory submissions.[5][20]

Objective: To determine the equilibrium solubility of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride in various aqueous buffers.

Methodology:

-

Media Preparation: Prepare aqueous buffers at a minimum of three pH values within the physiological range: pH 1.2, 4.5, and 6.8.[20][21] Also, prepare a buffer at the pKa of the compound if it falls within this range.[21]

-

Equilibration:

-

Add an excess amount of the solid compound to each buffer solution in separate, sealed flasks. The presence of undissolved solid at the end of the experiment is essential.[22]

-

Place the flasks in a shaker bath maintained at 37 ± 1°C.[5][20]

-

Agitate the flasks for a sufficient duration to reach equilibrium (typically 24-72 hours).[22] To confirm equilibrium, take samples at multiple time points (e.g., 24 and 48 hours) and analyze them. Equilibrium is reached when consecutive measurements are consistent.

-

-

Sample Processing:

-

After equilibration, allow the flasks to stand to let the excess solid settle.

-

Withdraw a sample from the supernatant and immediately filter it through a suitable, non-adsorptive filter (e.g., 0.45 µm PTFE). Alternatively, centrifuge the sample at high speed.[23]

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

pH Verification: Measure the pH of the solution at the end of the experiment to ensure it has not deviated significantly.[5][20]

Self-Validation: The use of a validated, stability-indicating HPLC method, along with confirmation of equilibrium and final pH measurement, ensures the trustworthiness of the results. The stability of the drug in the media should also be demonstrated.[5][20]

Caption: Shake-Flask Thermodynamic Solubility Workflow.

Data Presentation and Interpretation: A Hypothetical Case Study

As specific solubility data for tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is not publicly available, we present a hypothetical data set to illustrate the interpretation and application of the generated results.

Hypothetical Physicochemical Properties:

-

pKa: 8.5

-

LogP (of free base): 1.8

Table 1: Hypothetical Thermodynamic Solubility Data

| Solvent/Buffer (at 37°C) | pH | Solubility (mg/mL) | Solubility (µg/mL) | ICH Solubility Classification* |

| pH 1.2 Buffer | 1.2 | 25.0 | 25000 | High |

| pH 4.5 Buffer | 4.5 | 22.5 | 22500 | High |

| pH 6.8 Buffer | 6.8 | 15.0 | 15000 | High |

| pH 8.5 Buffer (pKa) | 8.5 | 1.2 | 1200 | Low |

| Water | ~7.0 | 14.5 | 14500 | High |

| Ethanol | N/A | > 50 | > 50000 | Very Soluble |

| Propylene Glycol | N/A | > 30 | > 30000 | Freely Soluble |

*Based on a hypothetical highest single therapeutic dose of 100 mg. According to ICH guidelines, a drug substance is considered highly soluble if the highest dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[5][6] This corresponds to a solubility of 0.4 mg/mL (100 mg / 250 mL).

Interpretation and Implications:

-

pH-Dependent Solubility: The data clearly shows that the solubility of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride is highest at acidic pH and decreases as the pH approaches and surpasses its pKa of 8.5. This is the expected behavior for a hydrochloride salt of a basic compound.

-

ICH Classification: Based on the lowest measured solubility in the 1.2-6.8 pH range (15.0 mg/mL at pH 6.8), the compound would be classified as "highly soluble" according to ICH guidelines, as this value is well above the 0.4 mg/mL threshold for a 100 mg dose.

-

Formulation Strategies: The high solubility in acidic and neutral pH suggests that for immediate-release oral dosage forms, dissolution is unlikely to be the rate-limiting step for absorption in the upper GI tract. The high solubility in common pharmaceutical co-solvents like ethanol and propylene glycol provides a wide range of options for developing liquid formulations for oral or parenteral administration.[24][25][26]

-

Potential for Precipitation: The significant drop in solubility around the pKa indicates a potential risk of precipitation if the local pH in the small intestine rises. This is a critical consideration for formulation design, and strategies such as the inclusion of precipitation inhibitors might be explored if this is found to be a biopharmaceutical issue.

Conclusion

The systematic characterization of solubility is a non-negotiable cornerstone of successful drug development. For a compound like tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride, a comprehensive understanding of its pH-dependent solubility profile, guided by robust methodologies like the shake-flask method, is essential. By integrating the determination of key physicochemical properties such as pKa and LogD with rigorous solubility testing, researchers can build a holistic profile of the molecule. This data-driven approach not only informs the selection of appropriate formulation strategies but also provides the necessary foundation for regulatory submissions, ultimately de-risking the development pathway and paving the way for a safe and effective therapeutic product.

References

- Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health (NIH).

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.

- Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate.

- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.

- The Importance of Solubility for New Drug Molecules. (2020, May 11). IntechOpen.

- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Institutes of Health (NIH).

- Formulation Strategies For Poorly Soluble Molecules. (2025, October 15). Outsourced Pharma.

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). ALWSCI.

- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.

- Solubility Test. (n.d.). AxisPharm.

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.).

- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- pKa and log p determination. (n.d.). SlideShare.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Thermodynamic vs. kinetic solubility: Knowing which is which. (2025, August 5). ResearchGate.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Wiley Online Library.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate.

- How do you perform the shake flask method to determine solubility? (2017, April 27). Quora.

- tert-butyl N-(azetidin-3-yl)-N-methyl-carbamate hydrochloride. (2024, April 9). ChemBK.

- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). National Institutes of Health (NIH).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.

- pKa & LogP Analysis Services. (n.d.). The Solubility Company.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- LogP/LogD/pKa Analysis. (n.d.). Technology Networks.

- Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2025, August 8). ResearchGate.

- Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (n.d.). Semantic Scholar.

- Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH.

- tert-Butyl (azetidin-3-yl)carbamate hydrochloride. (2025, September 25). ChemicalBook.

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). National Institutes of Health (NIH).

- tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. (n.d.). PubChem.

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020, February 10). European Medicines Agency (EMA).

- Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS.

- ich harmonised guideline biopharmaceutics classification system-based biowaivers. (n.d.).

- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (n.d.). Semantic Scholar.

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.

- Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. (n.d.). ResearchGate.

- ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019, December 17). ACS Publications.

- tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. (n.d.). Sigma-Aldrich.

- 943060-59-1|tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride. (n.d.). BLD Pharm.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. ucd.ie [ucd.ie]

- 5. database.ich.org [database.ich.org]

- 6. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thesolubilitycompany.com [thesolubilitycompany.com]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rjpdft.com [rjpdft.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. researchgate.net [researchgate.net]

- 15. Solubility Test | AxisPharm [axispharm.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ema.europa.eu [ema.europa.eu]

- 21. capa.org.tw [capa.org.tw]

- 22. quora.com [quora.com]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride derivatives

**A Technical Guide to the

Mechanistic Diversity of tert-Butyl (azetidin-3-ylmethyl)carbamate Hydrochloride Derivatives**

Abstract

The tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride scaffold is a cornerstone in modern medicinal chemistry. Its inherent structural rigidity and favorable physicochemical properties make it a privileged building block for designing novel therapeutics.[1][2][3] This technical guide delves into the diverse mechanisms of action exhibited by derivatives of this versatile scaffold. Rather than possessing a single, universal mechanism, these compounds have been ingeniously adapted to interact with a wide array of biological targets, leading to distinct pharmacological outcomes. This guide will explore two prominent and well-characterized examples: derivatives acting as selective partial agonists of nicotinic acetylcholine receptors (nAChRs) for potential neurological applications, and another class designed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4) for the management of type 2 diabetes. Through detailed mechanistic explanations, validated experimental protocols, and illustrative pathway diagrams, we will illuminate the remarkable adaptability of the azetidine core in shaping the future of targeted drug discovery.

Introduction: The Azetidine Scaffold in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after motifs in drug discovery.[1] Their unique structural features, including high ring strain and a three-dimensional character, confer enhanced metabolic stability, solubility, and receptor selectivity to parent molecules.[1][4] The tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride moiety serves as a key starting material, providing a synthetically tractable and functionally versatile core for the elaboration of complex and potent drug candidates.[5][6] The broad pharmacological potential of azetidine derivatives ranges from central nervous system (CNS) modulators to anticancer and antibacterial agents.[1][7]

Case Study 1: Azetidine Derivatives as α4β2 Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists

Derivatives of the tert-butyl (azetidin-3-ylmethyl)carbamate scaffold have been successfully developed as highly potent and selective partial agonists for the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs).[8] These receptors are ligand-gated ion channels crucial for various cognitive functions, and their modulation is a key strategy for developing novel antidepressants and smoking cessation aids.[8][9]

Mechanism of Action

The azetidine ring in these derivatives plays a critical role in orienting the molecule within the binding site of the α4β2 nAChR.[8] One notable example is Sazetidine-A, which demonstrates high binding affinity and selectivity for the α4β2 subtype.[10] The mechanism of these derivatives is multifaceted:

-

Partial Agonism: Unlike full agonists such as acetylcholine, these compounds only partially activate the nAChR channel upon binding. This leads to a controlled and sustained release of neurotransmitters like dopamine, which is thought to contribute to their therapeutic effects without causing the same level of receptor desensitization as full agonists.

-

Silent Desensitization: Some derivatives, like Sazetidine-A, exhibit a unique "silent desensitizer" profile. They bind with very high affinity to the desensitized state of the receptor without causing initial activation. This effectively blocks the receptor from being activated by nicotine, making it a promising approach for addiction therapies.[10]

Signaling Pathway

The binding of these azetidine derivatives to α4β2 nAChRs triggers a conformational change in the receptor, leading to the opening of the ion channel. This allows for the influx of cations, primarily Na+ and Ca2+, which depolarizes the neuron and initiates downstream signaling cascades.

Experimental Protocols for Mechanistic Validation

2.3.1. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the derivative for different nAChR subtypes.

-

Methodology:

-

Prepare membrane homogenates from cells expressing the desired nAChR subtype (e.g., α4β2, α3β4).

-

Incubate the membranes with a known radioligand (e.g., [3H]epibatidine) and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value by fitting the data to a competitive binding model.

-

2.3.2. ⁸⁶Rb⁺ Ion Flux Assay

-

Objective: To assess the functional activity (agonist, partial agonist, or antagonist) of the derivative.

-

Methodology:

-

Culture cells expressing the nAChR subtype of interest.

-

Load the cells with ⁸⁶Rb⁺ (a surrogate for K⁺).

-

Wash the cells and incubate them with the test compound for a defined period.

-

Stimulate the cells with a known nAChR agonist (e.g., nicotine) in the presence or absence of the test compound.

-

Measure the amount of ⁸⁶Rb⁺ released from the cells into the supernatant.

-

Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

-

Data Presentation

The following table summarizes representative data for a hypothetical azetidine derivative targeting nAChRs.

| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) |

| Derivative X | α4β2 | 0.26 | 1.1 (partial agonist) |

| α3β4 | 54 | >10,000 |

Case Study 2: Azetidine Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A different class of derivatives based on the tert-butyl (azetidin-3-ylmethyl)carbamate scaffold has been developed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4).[11] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a vital role in regulating blood glucose levels. Inhibition of DPP-4 is a well-established therapeutic strategy for type 2 diabetes.[11]

Mechanism of Action

These azetidine derivatives act as competitive, reversible inhibitors of DPP-4. The core scaffold is designed to mimic the dipeptide structure of the natural substrates of DPP-4. The azetidine ring and its substituents form key interactions with the active site of the enzyme, preventing it from binding to and cleaving incretin hormones. This leads to an increase in the circulating levels of active GLP-1, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.

Signaling Pathway

By inhibiting DPP-4, these derivatives potentiate the endogenous incretin system, leading to improved glycemic control.

Experimental Protocols for Mechanistic Validation

3.3.1. In Vitro DPP-4 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the derivative against DPP-4.

-

Methodology:

-

Use recombinant human DPP-4 enzyme.

-

Utilize a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (AMC).

-

Incubate the enzyme with varying concentrations of the test compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in fluorescence over time as the substrate is cleaved.

-

Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

-

3.3.2. Ex Vivo Plasma DPP-4 Activity Assay

-

Objective: To assess the in vivo target engagement of the derivative after administration to an animal model.

-

Methodology:

-

Administer the test compound to laboratory animals (e.g., rats, mice).

-

Collect blood samples at various time points.

-

Isolate plasma from the blood samples.

-

Measure the DPP-4 activity in the plasma using the in vitro assay described above.

-

Determine the extent and duration of DPP-4 inhibition in vivo.

-

Data Presentation

The following table shows representative data for a hypothetical azetidine derivative targeting DPP-4.

| Compound | Target | In Vitro IC₅₀ (nM) | Ex Vivo DPP-4 Inhibition (%, 24h post-dose) |

| Derivative Y | DPP-4 | 5.2 | >80% at 10 mg/kg |

| DPP-8 | >10,000 | N/A | |

| DPP-9 | >10,000 | N/A |

Conclusion and Future Directions

The derivatives of tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride exemplify the power of scaffold-based drug design. The inherent properties of the azetidine core, combined with judicious chemical modifications, have enabled the development of compounds with highly diverse and specific mechanisms of action. The case studies of nAChR partial agonists and DPP-4 inhibitors highlight the adaptability of this scaffold to target distinct protein families—ion channels and enzymes—in entirely different therapeutic areas.

Future research will undoubtedly continue to leverage the unique attributes of the azetidine scaffold. The exploration of its use in developing PROTACs (Proteolysis Targeting Chimeras), where it can serve as a versatile linker, is a particularly promising avenue.[6] As our understanding of disease biology deepens, the tert-butyl (azetidin-3-ylmethyl)carbamate scaffold will remain a valuable tool in the armamentarium of medicinal chemists, enabling the creation of the next generation of targeted and effective medicines.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). europepmc.org. [Link]

-

Structures of some azetidine-based drugs. (n.d.). ResearchGate. [Link]

-

Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. [Link]

-

Azetidine derivatives of tricyclic antidepressant agents. (1979). PubMed. [Link]

-

Azetidines – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. (n.d.). PubMed Central. [Link]

-

Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. (n.d.). PubMed Central. [Link]

-

Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A. (2014). PubMed. [Link]

-

Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. (n.d.). PubMed. [Link]

-

tert-Butyl azetidin-3-yl(methyl)carbamate. (n.d.). PubChem. [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). MDPI. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. tert-butyl azetidin-3-ylmethyl(methyl)carbamate | 1053655-53-0 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medwinpublisher.org [medwinpublisher.org]

- 8. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

Abstract

The four-membered azetidine ring has transitioned from a synthetic challenge to a cornerstone of modern medicinal chemistry. Its inherent ring strain imparts a unique conformational rigidity and a distinct three-dimensional (3D) geometry that offers significant advantages in drug design. This technical guide provides an in-depth exploration of azetidine-containing compounds for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, the profound impact of the azetidine moiety on physicochemical and pharmacokinetic properties, and its successful application in approved therapeutics. A detailed case study on the MEK inhibitor, Cobimetinib, will illustrate the practical application and benefits of this versatile scaffold.

The Rise of a Strained Scaffold: Why Azetidines?

In the pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to sp³-rich, three-dimensional scaffolds.[1] Planar, aromatic structures, while historically prevalent, often suffer from metabolic liabilities and promiscuous binding. The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, offers a compelling solution.[1][2]

The reactivity of azetidines is governed by a significant ring strain of approximately 25.4 kcal/mol.[3] This value is intermediate between the highly reactive aziridine and the more stable pyrrolidine, striking a balance between synthetic accessibility and metabolic stability.[4] This constrained structure is the source of its advantages in drug design:

-

Improved Physicochemical Properties: Compared to more common saturated analogues like piperidine and pyrrolidine, azetidines often confer enhanced aqueous solubility and reduced lipophilicity, properties highly desirable for oral bioavailability.[5]

-

Enhanced Metabolic Stability: The azetidine ring is less susceptible to common metabolic pathways like N-dealkylation that affect larger heterocyclic linkers, which can lead to a longer drug half-life.[6]

-

Structural Rigidity and Vectorial Control: The rigid, non-planar structure of the azetidine ring reduces the entropic penalty upon binding to a biological target, potentially increasing potency and ligand efficiency.[3][7] It also provides well-defined exit vectors for substituents, allowing for precise probing of chemical space and optimization of target engagement.

Synthetic Strategies for Azetidine Core Construction

Historically, the synthesis of the strained azetidine ring posed significant challenges.[8] However, recent advancements have made this scaffold readily accessible. Key strategies include intramolecular cyclization, cycloaddition reactions, and ring contractions.

A particularly innovative and powerful method is the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, often facilitated by a photocatalyst.[4] This approach allows for the efficient and stereoselective construction of the azetidine core under mild conditions.

Below is a generalized workflow for a common synthetic approach to a functionalized azetidine building block.

Caption: Generalized workflow for azetidine synthesis via intramolecular cyclization.

The Azetidine Advantage: A Quantitative Comparison

The theoretical benefits of incorporating an azetidine ring are substantiated by empirical data. When used as a bioisosteric replacement for larger rings like piperidine or pyrrolidine, the azetidine moiety consistently modulates key drug-like properties in a favorable direction.

| Property | Azetidine Analogue | Piperidine Analogue | Rationale for Improvement |

| pKa | Lower (less basic) | Higher (more basic) | The s-character of the nitrogen lone pair is increased in the strained ring, reducing basicity and potentially avoiding off-target interactions with aminergic GPCRs.[7] |

| cLogP | Lower | Higher | The compact, less "greasy" nature of the azetidine ring reduces lipophilicity, which can improve solubility and reduce metabolic clearance.[5] |

| Aqueous Solubility | Higher | Lower | Reduced lipophilicity and a more polar surface area often lead to significantly improved aqueous solubility.[5] |

| Metabolic Stability (Microsomal Clearance) | Lower Clearance | Higher Clearance | Azetidines are more resistant to CYP450-mediated oxidation, particularly N-dealkylation, compared to the more flexible piperidine ring.[6] |

| Data synthesized from multiple sources highlighting general trends.[4][5][6] |

Case Study: Cobimetinib (Cotellic®), a MEK Inhibitor

The clinical success of Cobimetinib, an FDA-approved treatment for BRAF V600 mutation-positive melanoma, serves as an excellent case study on the strategic use of the azetidine scaffold.[1]

4.1. Mechanism of Action

Cobimetinib is a potent, reversible, and highly selective allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[9] In many melanomas, a mutation in the upstream kinase BRAF leads to constitutive activation of this pathway, driving uncontrolled cell proliferation. By binding to an allosteric pocket on MEK, Cobimetinib prevents the phosphorylation of its downstream target ERK, thereby halting the pro-proliferative signal.[9] It is used in combination with the BRAF inhibitor vemurafenib to provide a more comprehensive, vertical blockade of the pathway.

Caption: Cobimetinib's inhibition of the MAPK/ERK signaling pathway.

4.2. The Role of the Azetidine Moiety in Cobimetinib

The structure of Cobimetinib features a [3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl] moiety. The azetidine ring is not merely a linker but a critical component of the pharmacophore. X-ray crystallography has shown that the azetidine arm projects efficiently into the catalytic loop region of MEK. The conformational constraint imposed by the strained ring is crucial for positioning the adjacent piperidine ring and its amine for optimal interactions within the binding site. This precise orientation allows for key hydrogen bonding and contributes significantly to the molecule's high potency and selectivity.

Experimental Protocols

Protocol 1: Synthesis of a Key Building Block, N-Boc-3-hydroxyazetidine

This protocol describes the synthesis of a versatile azetidine intermediate.

Materials:

-

1-Diphenylmethyl-3-hydroxyazetidine

-

Methanol (MeOH)

-

10% Palladium on Carbon (Pd/C)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Hydrogen (H₂) gas supply

Procedure:

-

Debenzylation: Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 mL) in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst (10.0 g) to the solution.

-

Pressurize the vessel with H₂ gas (e.g., 30-50 psi) and stir the reaction mixture vigorously at room temperature for 3-5 hours, or until TLC/LCMS indicates complete consumption of the starting material.

-

Work-up 1: Carefully vent the reaction vessel and purge with an inert gas (e.g., Nitrogen or Argon). Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.

-

Boc Protection: To the combined filtrate, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol, 2.0 equivalents).

-

Stir the resulting solution at room temperature for 1-2 hours.

-

Work-up 2: Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting residue by silica gel column chromatography (e.g., eluting with a gradient of hexane:ethyl acetate) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine as a pure product.

Protocol 2: Key Condensation Step in Cobimetinib Synthesis

This protocol outlines the final amide bond formation to yield Cobimetinib, based on synthetic routes described in patent literature.

Materials:

-

(2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine (Intermediate A)

-

3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid (Intermediate B)

-

Condensing agent (e.g., HATU, HBTU)

-

Organic base (e.g., Diisopropylethylamine, DIPEA)

-

Aprotic solvent (e.g., N,N-Dimethylformamide, DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Amide Coupling: Dissolve Intermediate B (1.0 eq) in DMF. Add the condensing agent (e.g., HATU, 1.1 eq) and DIPEA (3.0 eq). Stir for 5-10 minutes.

-

Add a solution of Intermediate A (1.0 eq) in DMF to the activated acid mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by LCMS for the formation of the Boc-protected Cobimetinib.

-

Work-up 1: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification 1: Purify the crude product via silica gel chromatography to obtain the Boc-protected intermediate.

-

Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA, ~10-20 equivalents) and stir at room temperature for 1-2 hours until deprotection is complete.

-

Work-up 2: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize residual acid.

-

Purification 2: Dry the organic layer, concentrate, and purify by chromatography or crystallization to yield Cobimetinib free base.

Future Perspectives

The azetidine scaffold continues to be a dynamic frontier in pharmaceutical innovation.[1] Its application is expanding beyond simple bioisosteric replacement to the creation of novel, complex 3D structures like spirocyclic azetidines. Advances in synthetic methodologies, including photoredox catalysis and strain-release functionalization, are further broadening the accessible chemical space.[5] We anticipate that the unique properties of the azetidine ring will continue to be exploited to solve complex challenges in drug design, leading to the development of next-generation therapeutics with superior efficacy and safety profiles across a wide range of diseases.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. [Link]

-

ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). [Link]

-

ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

-

National Center for Biotechnology Information. (2017). Cobimetinib. LiverTox. [Link]

-